2-Methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name reveals its structure:
Molecular Formula: C25H26ClNO4S
Average Mass: 471.996 Da
Monoisotopic Mass: 471.127106 Da
ChemSpider ID: 3230689
Now, for a more digestible introduction: This compound belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. Our compound has additional substituents, including a chlorophenyl group, a methyl group, and a thiophenyl group. It’s a fascinating fusion of structural elements!
Preparation Methods
Synthetic Routes:: The synthesis of this compound likely involves a series of reactions. One common approach is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using organoboron reagents. The reaction proceeds under mild conditions and tolerates various functional groups . Specific synthetic routes would depend on the desired substituents and functional groups.
Industrial Production:: While I don’t have specific industrial methods for this compound, large-scale production would likely involve efficient and cost-effective synthetic routes. Collaboration between organic chemists and process engineers ensures scalability.
Chemical Reactions Analysis
Reactions:: This compound can participate in various reactions:
Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.
Reduction: Reduction reactions could reduce the carbonyl or other groups.
Substitution: Substituents can be replaced by other groups.
Other Transformations: Depending on the context, it might undergo cyclization, rearrangement, or other transformations.
Palladium Catalysts: For Suzuki–Miyaura coupling.
Boron Reagents: Essential for transmetalation in the coupling process.
Major Products:: The major products would be derivatives of this compound with various substituents. These could have altered biological or chemical properties.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Exploring its use in materials with specific properties.
Biological Activity: Assessing its effects on cells, enzymes, or receptors.
Drug Development: Targeting specific diseases or pathways.
Fine Chemicals: As a building block for other compounds.
Agrochemicals: Pesticides or herbicides.
Mechanism of Action
Understanding how this compound works involves studying its interactions with biological targets. It might inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies are necessary to unravel its mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related quinoline derivatives. Its unique features—such as the chlorophenyl and thiophenyl groups—set it apart.
Properties
Molecular Formula |
C24H24ClNO4S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO4S/c1-14-21(24(28)30-10-9-29-2)23(20-8-5-11-31-20)22-18(26-14)12-15(13-19(22)27)16-6-3-4-7-17(16)25/h3-8,11,15,23,26H,9-10,12-13H2,1-2H3 |
InChI Key |
SWIJNQFWJWRKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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